Prednisolamate
Overview
Description
Prednisolamate, also known as prednisolone 21-diethylaminoacetate, is a synthetic corticosteroid. It is a derivative of prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. This compound is often used in combination with other compounds, such as lidocaine and tetryzoline, in pharmaceutical formulations .
Mechanism of Action
Target of Action
Prednisolamate, also known as prednisolone 21-diethylaminoacetate, is a synthetic corticosteroid . The primary target of this compound is the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .
Biochemical Pathways
Given its similarity to prednisolone, it is likely to influence a variety of pathways involved in immune response and inflammation
Pharmacokinetics
Related compounds like prednisolone exhibit complex pharmacokinetics . Prednisolone, the active drug moiety, exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Dose dependency disappears when free (unbound) prednisolone is measured . Altered organ function, changing biochemistry, and use of a number of concomitant medicines appear to lead to pharmacokinetic differences .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of prednisolone, given their structural similarity. Prednisolone is used to treat a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers . It exerts anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prednisolamate involves the esterification of prednisolone with diethylaminoacetic acid. The reaction typically requires the use of a catalyst, such as 4-dimethylaminopyridine, and is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to minimize waste and reduce the environmental impact of production .
Chemical Reactions Analysis
Types of Reactions
Prednisolamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form prednisolone derivatives.
Reduction: Reduction reactions can convert this compound back to prednisolone.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various prednisolone derivatives, which retain the core structure of the original compound but with different functional groups attached .
Scientific Research Applications
Prednisolamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Employed in cell culture studies to investigate the effects of corticosteroids on cell growth and differentiation.
Medicine: Utilized in the development of new pharmaceutical formulations for the treatment of inflammatory and autoimmune diseases.
Industry: Applied in the production of corticosteroid-based drugs and in the formulation of topical creams and ointments
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound of prednisolamate, widely used for its anti-inflammatory properties.
Hydrocortisone: Another corticosteroid with similar anti-inflammatory effects but a different chemical structure.
Dexamethasone: A more potent corticosteroid with a longer duration of action compared to this compound.
Uniqueness
This compound is unique due to its esterified structure, which enhances its stability and allows for more controlled release in pharmaceutical formulations. This makes it particularly useful in combination therapies where prolonged action is desired .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(diethylamino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO6/c1-5-28(6-2)15-23(32)34-16-22(31)27(33)12-10-20-19-8-7-17-13-18(29)9-11-25(17,3)24(19)21(30)14-26(20,27)4/h9,11,13,19-21,24,30,33H,5-8,10,12,14-16H2,1-4H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSJEITWDWIRX-FOMYWIRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024014 | |
Record name | Prednisolone 21-diethylaminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-34-6 | |
Record name | Prednisolone 21-diethylaminoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5626-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prednisolamate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prednisolone 21-diethylaminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701024014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prednisolamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREDNISOLAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W262JY01SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.